![molecular formula C28H28N2O4 B2424119 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903850-07-7](/img/structure/B2424119.png)
7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
The compound “7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
Adrenergic receptors play a crucial role in various physiological processes, including cardiac function, blood pressure regulation, and smooth muscle contraction. The alpha1-adrenergic receptors (α1-ARs) are a class of G-protein-coupled receptors (GPCRs) associated with neurological and cardiovascular conditions . The compound , 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one, has been studied as a potential α1-AR antagonist. Notably, its derivatives exhibit affinity in the range of 22 nM to 250 nM, making them promising candidates for further investigation . These compounds could be valuable in treating conditions such as cardiac hypertrophy, hypertension, and depression.
Neurodegenerative Disorders
Given the connection between α1-ARs and neurodegenerative diseases, this compound may hold promise for central nervous system (CNS) drug discovery. Researchers have explored its potential in conditions like Alzheimer’s disease (AD) and other neurodegenerative disorders . Further studies are needed to elucidate its precise mechanisms and therapeutic effects.
Smooth Muscle Relaxation
Smooth muscle contraction is regulated by α1-ARs. Compounds targeting these receptors can modulate vascular tone, urinary tract function, and prostate enlargement. Investigating the effects of 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one on smooth muscle relaxation could provide insights into its clinical applications .
Cardiovascular Diseases
Cardiovascular disorders, including angina pectoris, cardiac arrhythmias, and congestive heart failure, involve α1-AR activation or blockade. The compound’s potential as an antagonist may contribute to novel therapeutic strategies for managing these conditions .
Anaphylaxis and Asthma
α1-ARs are implicated in allergic reactions and bronchoconstriction. Investigating whether this compound affects smooth muscle tone in the respiratory system could reveal its utility in managing anaphylaxis and asthma .
Benign Prostate Hyperplasia (BPH)
BPH, characterized by prostate enlargement, can cause urinary symptoms. α1-AR antagonists are commonly used to alleviate BPH-related symptoms. The compound’s affinity for α1-ARs suggests potential benefits in managing BPH .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate
properties
IUPAC Name |
7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-32-23-9-7-22(8-10-23)30-15-13-29(14-16-30)17-18-33-24-11-12-25-27(19-24)34-20-26(28(25)31)21-5-3-2-4-6-21/h2-12,19-20H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZXGQBABAFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one |
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